Technical Monograph: Physicochemical Characterization and Analysis of ent-Tedizolid Phosphate
Technical Monograph: Physicochemical Characterization and Analysis of ent-Tedizolid Phosphate
Executive Summary
This technical guide provides a comprehensive analysis of ent-Tedizolid Phosphate , the (5S) enantiomer of the oxazolidinone prodrug Tedizolid Phosphate. While the (5R) enantiomer represents the clinically approved pharmacophore (TR-701) for treating acute bacterial skin and skin structure infections (ABSSSI), the ent-form serves a critical role as a chiral impurity reference standard in Chemistry, Manufacturing, and Controls (CMC).
This document details the molecular weight, scalar physicochemical properties (which mirror the active drug in achiral environments), and the specific chiral differentiation protocols required for high-precision drug development.
Chemical Identity and Stereochemistry
ent-Tedizolid Phosphate is the enantiomer of the approved drug. In the context of oxazolidinone antibiotics, the stereochemistry at the C-5 position of the oxazolidinone ring is the determinant of antimicrobial potency.
Molecular Specifications
The scalar properties below apply to both the active drug and its ent-isomer in standard laboratory conditions.
| Parameter | Specification |
| Chemical Name | [(5S)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
| Molecular Formula | |
| Molecular Weight | 450.32 g/mol |
| Chiral Center | C-5 (Configuration: S) |
| Physical State | White to off-white solid powder |
| Salt Form | Generally handled as the disodium salt or free acid for analysis |
Structural Visualization
The following diagram illustrates the stereochemical relationship and the phosphate prodrug moiety.
Figure 1: Structural deconstruction highlighting the C-5 chiral center that distinguishes ent-Tedizolid Phosphate from the active pharmaceutical ingredient.
Physicochemical Properties
As an enantiomer, ent-Tedizolid Phosphate shares identical physical properties with Tedizolid Phosphate in achiral environments. However, its behavior diverges in chiral biological systems (enzymes) and on chiral stationary phases.
Solubility Profile
The phosphate group acts as a solubilizing handle. The prodrug is significantly more soluble than the active moiety (Tedizolid), facilitating intravenous formulation.
-
Aqueous Solubility: >50 mg/mL (as disodium salt at pH 7.4).
-
Organic Solubility: Soluble in DMSO, Methanol; slightly soluble in Ethanol; insoluble in Hexane.
-
Lipophilicity (LogP):
-
Prodrug (Phosphate): Low LogP (Hydrophilic).
-
Active Moiety (Cleaved): LogP ~ 2.4 (Lipophilic, enabling tissue penetration).
-
Ionization (pKa)
The molecule possesses multiple ionization sites relevant to buffer selection during HPLC analysis.
-
pKa 1 (Phosphate): ~1.6 (Strongly acidic).
-
pKa 2 (Phosphate): ~6.4 (Physiological range).
-
pKa 3 (Tetrazole ring): Weakly basic interactions.
Biological Implications & Prodrug Activation
While the physicochemical numbers are identical, the biological fate of ent-Tedizolid Phosphate is distinct.
Enzymatic Hydrolysis (Bioactivation)
Tedizolid Phosphate is a prodrug converted to Tedizolid by endogenous phosphatases (e.g., Alkaline Phosphatase). Enzymes are chiral catalysts; therefore, the hydrolysis rate of the ent-isomer may differ kinetically from the (R)-isomer, potentially leading to delayed activation or metabolic stability issues if administered.
Ribosomal Binding (Mechanism of Action)
Oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit. This binding pocket is highly stereospecific.
-
(5R)-Isomer (Drug): High affinity binding; potent inhibition of protein synthesis.
-
(5S)-Isomer (ent): Steric hindrance prevents optimal fit within the peptidyl transferase center (PTC), resulting in significantly reduced or negligible antibacterial activity.
Figure 2: The theoretical bioactivation pathway of the ent-isomer, highlighting the steric mismatch at the ribosomal target.
Experimental Protocols
Protocol: Chiral Purity Analysis (HPLC)
Distinguishing ent-Tedizolid Phosphate from the active drug requires chiral stationary phases (CSP).
Objective: Quantify ent-Tedizolid Phosphate impurity levels in a bulk drug substance batch.
Reagents:
-
Mobile Phase A: n-Hexane (HPLC Grade)
-
Mobile Phase B: Ethanol/Methanol (80:20 v/v) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on column chemistry.
-
Reference Standards: Pure Tedizolid Phosphate (R) and ent-Tedizolid Phosphate (S).
Methodology:
-
Column Selection: Use a polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) phases are generally effective for oxazolidinones.
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL of Ethanol. Sonicate for 5 mins.
-
Conditioning: Equilibrate column with Mobile Phase (Isocratic 70:30 A:B) at 1.0 mL/min for 30 mins.
-
Injection: Inject 10 µL of sample. Monitor UV absorbance at 254 nm and 300 nm.
-
System Suitability: Calculate Resolution (
) between the (R) and (S) peaks. must be .
Data Interpretation:
The ent-isomer will elute at a distinct retention time. Due to the "mirror image" nature, if the (R)-isomer elutes at
Protocol: Aqueous Solubility Profiling
Objective: Verify the solubility advantage of the phosphate prodrug form.
-
Preparation: Weigh 50 mg of ent-Tedizolid Phosphate into a scintillation vial.
-
Addition: Add 1.0 mL of Phosphate Buffer Saline (PBS, pH 7.4).
-
Equilibration: Vortex for 1 minute, then shake at 37°C for 24 hours.
-
Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter.
-
Quantification: Dilute filtrate 1:100 and analyze via RP-HPLC (C18 column) against a standard curve.
Analytical Workflow Diagram
The following workflow describes the logic for characterizing a batch of Tedizolid Phosphate to ensure enantiomeric purity.
Figure 3: Quality Control workflow emphasizing the specific insertion point for chiral analysis of the ent-isomer.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11234048, Tedizolid phosphate. Retrieved from [Link]
-
Food and Drug Administration (2014). SIVEXTRO (tedizolid phosphate) Prescribing Information. Retrieved from [Link]
-
Flanagan, S., et al. (2014). In vitro and in vivo efficacy of tedizolid phosphate against Gram-positive bacteria. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (Defines enantiomers as impurities). Retrieved from [Link]
